Product packaging for 2-(4-Nitrophenoxy)benzaldehyde(Cat. No.:CAS No. 62256-41-1)

2-(4-Nitrophenoxy)benzaldehyde

Cat. No.: B3060665
CAS No.: 62256-41-1
M. Wt: 243.21 g/mol
InChI Key: DPYOHVPUDUCYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Nitrophenoxy)benzaldehyde is a synthetic building block of interest in organic and materials chemistry. The compound features two key functional groups: an aldehyde and a nitrophenoxy ether, which provide distinct reactive sites for further chemical modification . The electron-withdrawing nitro group on the phenoxy ring can influence the electronic properties of the molecule, making it a potential intermediate in the synthesis of more complex structures like dyes , liquid crystals, and pharmaceutical agents. In research settings, this benzaldehyde derivative is strictly for laboratory use. It serves as a precursor in Suzuki coupling reactions, the preparation of heterocycles, and the development of non-linear optical materials. The compound must be handled by trained personnel in accordance with all applicable lab safety standards. Always consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B3060665 2-(4-Nitrophenoxy)benzaldehyde CAS No. 62256-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYOHVPUDUCYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363120
Record name Benzaldehyde, 2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62256-41-1
Record name 2-(4-Nitrophenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62256-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 2 4 Nitrophenoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary center of reactivity in 2-(4-nitrophenoxy)benzaldehyde, participating in a variety of transformations including condensation, oxidation, and nucleophilic addition reactions. ontosight.ai

Condensation Reactions with Primary Amines for Schiff Base Formation

The reaction of the aldehyde group with primary amines to form Schiff bases (imines) is a fundamental and widely utilized transformation. wiserpub.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. wiserpub.commdpi.com

The general reaction is as follows: Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O

Kinetic and Mechanistic Studies of Imine Formation

The presence of the electron-withdrawing nitro group (-NO₂) on the phenoxy ring significantly enhances the reactivity of the aldehyde group toward nucleophiles. vaia.com The nitro group exerts a strong electron-withdrawing effect through both resonance and inductive effects, which pulls electron density away from the benzaldehyde (B42025) ring and, consequently, from the carbonyl carbon. vaia.comdoubtnut.com This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack, thereby accelerating the rate of condensation reactions with primary amines and increasing the efficiency of Schiff base formation. vaia.com The position of the nitro group also plays a role, with ortho and para substitutions having a more pronounced effect than meta substitution due to direct resonance delocalization. doubtnut.com

Table 1: Effect of Substituents on Benzaldehyde Reactivity

Substituent Electronic Effect Reactivity towards Nucleophilic Addition
-NO₂ (Nitro) Strong electron-withdrawing Increased vaia.comdoubtnut.com
-H (Hydrogen) Neutral Baseline
-OCH₃ (Methoxy) Electron-donating Decreased vaia.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 2-(4-nitrophenoxy)benzoic acid. smolecule.com This transformation is a common synthetic procedure and can be achieved using various oxidizing agents. libretexts.org

Common oxidizing agents for this conversion include:

Potassium permanganate (B83412) (KMnO₄) smolecule.com

Potassium dichromate(VI) in acidic solution libretexts.org

Hydrogen peroxide researchgate.net

The general reaction is as follows: Ar-CHO + [O] → Ar-COOH

The choice of oxidant and reaction conditions can be tailored to be compatible with the other functional groups present in the molecule. organic-chemistry.org

Nucleophilic Addition Reactions

Beyond condensation with amines, the electrophilic aldehyde carbon is susceptible to attack by a range of other nucleophiles. ontosight.aiwiserpub.com These reactions lead to the formation of a new single bond to the carbonyl carbon and initially produce a tetrahedral intermediate.

Examples of nucleophilic addition reactions include:

Henry Reaction: The addition of a nitroalkane, such as nitromethane, in the presence of a base to form a β-nitro alcohol. scirp.org

Addition of Grignard Reagents: Reaction with organomagnesium halides (R-MgX) to form secondary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond. wiserpub.com

Michael Addition: While the aldehyde itself is not a Michael acceptor, derivatives of this compound can participate in Michael additions. wiserpub.com

Reactivity of the Nitro Functional Group

The nitro group (-NO₂) is another key functional group that imparts specific reactivity to the molecule. Its strong electron-withdrawing nature not only influences the reactivity of the aldehyde group but also serves as a handle for further chemical transformations.

The primary reaction of the aromatic nitro group is its reduction to an amino group (-NH₂). smolecule.com This transformation is of significant synthetic utility as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can then undergo a host of other reactions, such as diazotization followed by Sandmeyer reactions or direct acylation.

Common reducing agents for the conversion of a nitro group to an amine include:

Hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, Nickel) smolecule.com

Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl)

Sodium dithionite (B78146) (Na₂S₂O₄)

The reduction of the nitro group opens up pathways to a wide array of derivatives, significantly expanding the synthetic utility of the this compound scaffold.

Reduction to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation, yielding 2-(4-aminophenoxy)benzaldehyde, a versatile precursor for a wide array of derivatives. This conversion can be achieved using various reducing agents, with the choice of reagent often depending on the desired selectivity and reaction scale.

A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. scholaris.caresearchgate.net This classical approach is valued for its cost-effectiveness and compatibility with other functional groups, including amines, ethers, and aryl halides. scholaris.ca The reaction proceeds by the oxidation of metallic iron, which provides the electrons necessary for the reduction of the nitro group.

Alternative methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Sponge Nickel, and the use of metal sulfides like ammonium (B1175870) sulfide. researchgate.netresearchgate.net These methods can offer high yields and chemoselectivity, preserving other reducible groups present in the molecule. For instance, selective reduction of a nitro group in the presence of an aryl imine has been successfully demonstrated. researchgate.net

The resulting amino derivative, 2-(4-aminophenoxy)benzaldehyde, opens up numerous avenues for further derivatization. The newly formed primary amine can participate in diazotization, acylation, and condensation reactions, enabling the synthesis of dyes, pharmaceuticals, and complex heterocyclic systems.

Reagent SystemConditionsProductKey Features
Iron / Acetic Acid70% aqueous ethanol (B145695)2-(4-Aminophenoxy)benzaldehydeCost-effective, compatible with various functional groups. scholaris.ca
Catalytic Hydrogenation (e.g., Pd/C)H₂ gas2-(4-Aminophenoxy)benzaldehydeHigh efficiency, clean reaction. researchgate.net
Ammonium SulfideEthanol2-(4-Aminophenoxy)benzaldehydeChemoselective, preserves other reducible groups. researchgate.net
Tin(II) Chloride / HClEthanol, Reflux2-(4-Aminophenoxy)benzaldehydeEffective for reducing nitrophenyl groups to amines for subsequent cyclization. mdpi.com

Selective Transformations of Nitro Aromatic Systems

Beyond complete reduction to an amine, the nitro group on the this compound scaffold can undergo selective transformations. These reactions are crucial for accessing intermediates where the nitrogen atom exists in different oxidation states, such as nitroso or hydroxylamino derivatives.

Partial reduction of the nitro group to a nitroso (-NO) or hydroxylamino (-NHOH) species can be achieved under carefully controlled conditions. These intermediates are highly reactive and often participate in subsequent intramolecular cyclization reactions. mdpi.com For example, the reduction of a nitrophenyl group can lead to the formation of a nitroso intermediate, which can then undergo nucleophilic attack from another part of the molecule. mdpi.com

Reductive cyclization is a powerful strategy where the reduction of the nitro group directly triggers the formation of a new heterocyclic ring. researchgate.net Reagents like TiCl₃ or Fe/HCl can initiate the reduction of the nitro group, which is then followed by an intramolecular cyclization with a suitably positioned functional group, such as an enone, to form complex structures like tetrahydro-4H-carbazol-4-ones. researchgate.net Similarly, the reaction of o-nitrobenzaldehydes in Hantzsch-type reactions can lead to intramolecular oxidation-reduction processes, where the dihydropyridine (B1217469) moiety reduces the nitro group, facilitating cyclization to form tricyclic compounds. mdpi.com

The selective cleavage of the C-NO₂ bond can also be induced, for instance, by synchrotron soft X-rays on nitro-substituted aromatic monolayers, demonstrating that the nitro group can be removed or transformed while the rest of the molecular structure remains intact. acs.org

Electrophilic Aromatic Substitution on the Benzene Rings

Ring A (Benzaldehyde Ring): This ring is substituted with the aldehyde group (-CHO) at C1 and the (4-nitrophenoxy) group (-OAr) at C2.

The aldehyde group is a moderately deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. lkouniv.ac.inlibretexts.org

The phenoxy group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive withdrawal. lkouniv.ac.in

The combined effect of these two groups makes Ring A moderately activated towards EAS compared to nitrobenzene (B124822). The powerful ortho, para-directing influence of the ether oxygen at C2 will direct incoming electrophiles primarily to the para position (C4) and the ortho position (C6). The C4 position is sterically more accessible.

Ring B (Nitrophenyl Ring): This ring is substituted with the nitro group (-NO₂) at C4' and the ether linkage at C1'.

The nitro group is a strongly deactivating, meta-directing group, significantly reducing the electron density of the ring and making it much less susceptible to electrophilic attack. lkouniv.ac.inuomustansiriyah.edu.iqmasterorganicchemistry.com

The ether oxygen is an ortho, para-directing activator.

In this ring, the powerful deactivating effect of the nitro group dominates. lkouniv.ac.in Therefore, Ring B is strongly deactivated towards EAS. Any substitution would be directed by the ether oxygen to the ortho positions (C2' and C6') relative to the ether linkage. However, due to the strong deactivation by the nitro group, forcing conditions would be required, and reactions on Ring A would be highly favored.

RingSubstituentsOverall EffectPredicted Position of Substitution
A (Benzaldehyde)-CHO (C1), -OAr (C2)Activated relative to Ring B; Directed by -OArC4 and C6 (Para and Ortho to ether)
B (Nitrophenyl)-O- (C1'), -NO₂ (C4')Strongly DeactivatedUnlikely to react; if forced, C2' and C6' (Ortho to ether)

Heteroatom-Directed Reactivity and Cyclization Pathways

The heteroatoms in this compound—specifically the ether oxygen and the oxygens and nitrogen of the nitro group—play a crucial role in directing intramolecular reactions to form various heterocyclic systems.

The aldehyde group is a common starting point for cyclization. Condensation with primary amines, such as o-phenylenediamine, forms a Schiff base intermediate. nih.govnih.gov Subsequent intramolecular cyclization, often facilitated by the electron-withdrawing nitro group which enhances the acidity of nearby protons, can lead to the formation of benzimidazole (B57391) rings. nih.gov

The reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, is a direct pathway to dibenz[b,f] Current time information in Bangalore, IN.oxazepine derivatives. This reductive cyclization strategy is a powerful tool for building complex heterocyclic frameworks.

Furthermore, reactions involving both the aldehyde and the ether linkage can lead to cyclization. For example, derivatives of 2-(2-formylphenoxy)alkanoic acids, which are structurally related, can undergo cyclization under Perkin reaction conditions to form benzofuran (B130515) or benzo[e] Current time information in Bangalore, IN.dioxepine systems. researchgate.net The ether oxygen can act as an intramolecular nucleophile or can influence the conformation of the molecule to favor ring closure.

Reactions with various reagents can also lead to the formation of other heterocycles. For instance, reactions of related amino alcohol derivatives (formed from the reduction of both the nitro and aldehyde groups) with reagents like carbonyldiimidazole or formaldehyde (B43269) can yield 1,3-oxazolidin-2-ones and 1,3-oxazolidines, respectively. researchgate.net

Strategies for Further Functionalization and Molecular Diversification

The structure of this compound offers multiple handles for chemical modification, allowing for extensive molecular diversification.

Derivatization via the Aldehyde Group: The aldehyde is arguably the most versatile functional group for derivatization.

Condensation Reactions: It readily undergoes condensation with a variety of nucleophiles. Reactions with amines or hydrazines produce Schiff bases and hydrazones, respectively. nih.govnih.govresearchgate.net These products can be valuable in their own right or serve as intermediates for more complex structures. nih.govnih.gov

Claisen-Schmidt Condensation: Reaction with ketones containing an α-hydrogen, in the presence of a base, leads to the formation of chalcone (B49325) derivatives. jocpr.commdpi.com These α,β-unsaturated ketones are important precursors for flavonoids and other heterocyclic compounds.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene, allowing for carbon chain extension. jocpr.com

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of derivatives.

Functionalization via the Nitro Group: As discussed, the nitro group can be reduced to a primary amine (see 3.2.1). This amine can then be further functionalized.

Amide/Sulfonamide Formation: The resulting amino group can be acylated or sulfonylated.

Heterocycle Formation: The amine can be a key component in the synthesis of nitrogen-containing heterocycles.

Multicomponent Reactions: The molecule can participate in multicomponent reactions (MCRs) to rapidly build molecular complexity. For instance, aldehydes are common components in reactions like the Ugi or Passerini reactions, and in the synthesis of highly functionalized γ-lactam derivatives. nih.gov

Attachment to Scaffolds: The compound or its derivatives can be attached to larger molecular architectures, such as dendrimers, to impart specific properties. For example, a related compound, 2-(4-nitrophenoxy)ethanethiol, has been covalently attached to polyphenylene dendrimer scaffolds via disulfide bond formation. rsc.org

These strategies highlight the utility of this compound as a versatile building block for synthesizing a wide range of more complex and functionally diverse molecules.

Structural Elucidation and Conformational Analysis of Nitrophenoxybenzaldehyde Compounds

Crystallographic Studies

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a solid-state chemical compound. For phenoxybenzaldehyde derivatives, these studies reveal not only the molecular conformation but also the intricate network of intermolecular forces that dictate the crystal packing.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis confirmed the molecular structure and provided precise bond lengths and angles. Such studies on related structures, like hydrazones derived from 2-(4-nitrophenoxy)acetohydrazide, have utilized single-crystal X-ray diffraction to establish their monoclinic crystal systems and detailed molecular geometries. asianpubs.org For instance, two hydrazone derivatives were found to crystallize in the P21/n space group. asianpubs.org This body of research underscores the capability of diffraction methods to elucidate the solid-state architecture of nitrophenoxybenzaldehyde compounds.

Crystallographic Data for the Related Isomer, 4-(4-Nitrophenoxy)benzaldehyde

Parameter Value researchgate.net
Crystal System Orthorhombic
Space Group Pbca
a (Å) 22.998(4)
b (Å) 10.364(2)
c (Å) 8.818(2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2101.4(8)

Analysis of Supramolecular Frameworks via Intermolecular Interactions

The stability of the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the case of 4-(4-nitrophenoxy)benzaldehyde, the crystal packing is stabilized by a combination of weak intermolecular C-H···O hydrogen bonds and π···π stacking interactions. researchgate.net These interactions create a robust supramolecular framework.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the identity and probing the electronic and conformational properties of molecules in various states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution. For 4-(4-nitrophenoxy)benzaldehyde, ¹H and ¹³C NMR spectra have been reported, confirming its structural integrity in solution. rsc.org

The ¹H NMR spectrum typically shows characteristic signals for the aldehyde proton, as well as distinct multiplets for the protons on the two aromatic rings. The chemical shifts and coupling constants of these signals are sensitive to the molecule's conformation in solution. Similarly, the ¹³C NMR spectrum provides data for each unique carbon atom, including the carbonyl carbon of the aldehyde group.

NMR Data for the Related Isomer, 4-(4-Nitrophenoxy)benzaldehyde

Nucleus Chemical Shift (δ, ppm) rsc.org
¹H NMR 9.96 (s, 1H), 8.29 (d, J=9.2 Hz, 2H), 7.95 (d, J=8.7 Hz, 2H), 7.21 (d, J=8.7 Hz, 2H), 7.17 (d, J=9.2 Hz, 2H)

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a compound like 2-(4-nitrophenoxy)benzaldehyde, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-O-C stretch of the ether linkage. tsijournals.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The UV-Vis absorption spectra of nitrobenzaldehyde isomers have been analyzed both experimentally and theoretically. researchgate.net These spectra are characterized by broad absorption bands resulting from π→π* and n→π* electronic transitions. The position and intensity of these bands are influenced by the solvent and the substitution pattern on the aromatic rings. For 4-(4-nitrophenoxy)benzaldehyde, the optical bandgap has been determined to be 3.61 eV (direct) and 3.43 eV (indirect), which corresponds to absorption in the UV region. researchgate.net

Computational Chemistry Approaches for Molecular Architecture

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for investigating molecular structure, stability, and electronic properties. These theoretical approaches complement experimental findings and can provide insights that are difficult to obtain through experimentation alone.

For the related isomer, 4-(4-nitrophenoxy)benzaldehyde, quantum chemical calculations have been performed to analyze and characterize the noncovalent interactions that stabilize its crystal structure. researchgate.net The molecular geometry optimized through DFT calculations showed close agreement with the structure determined by crystallographic analysis. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is an indicator of kinetic stability. researchgate.netbenthamdirect.com Such computational studies are instrumental in understanding the intricate balance of forces that define the molecular architecture of nitrophenoxybenzaldehyde compounds. cumhuriyet.edu.tr

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations are fundamental in determining the electronic characteristics of molecules. These theoretical studies can validate experimental findings and provide data that is otherwise difficult to obtain. researchgate.net For phenoxybenzaldehyde derivatives, these calculations are used to analyze and characterize the weak noncovalent interactions that dictate their supramolecular assemblies. researchgate.net

Density Functional Theory (DFT) for Reactivity Descriptors and Noncovalent Interaction (NCI) Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the molecular properties and chemical reactivity of compounds. researchgate.netmdpi.com It allows for the calculation of various global reactivity descriptors that provide a quantitative measure of a molecule's stability and reactivity. researchgate.netcumhuriyet.edu.tr These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE) : A small energy gap is associated with higher chemical reactivity and lower kinetic stability. mdpi.com

Chemical Hardness (η) : This measures the resistance to a change in electron distribution. Molecules with a large energy gap are considered hard, while those with a small gap are soft. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, a higher value of softness indicates greater reactivity. mdpi.com

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. researchgate.net

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. A more negative value suggests higher stability. mdpi.com

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons. researchgate.netasrjetsjournal.org

Table 1: Global Reactivity Descriptors and Their Significance

DescriptorSymbolFormulaSignificance
HOMO-LUMO GapΔEELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to deformation or change; hard molecules have a large energy gap. mdpi.comresearchgate.net
Chemical SoftnessS1 / ηReciprocal of hardness; soft molecules are more reactive. mdpi.comresearchgate.net
Electronegativityχ-(EHOMO + ELUMO) / 2The power of a molecule to attract electrons. researchgate.net
Chemical PotentialμThe tendency of electrons to escape from a system; more negative values indicate greater stability. mdpi.comasrjetsjournal.org
Electrophilicity Indexωμ² / (2η)Measures the propensity of a species to accept electrons. researchgate.net

In addition to reactivity descriptors, DFT is employed for Noncovalent Interaction (NCI) analysis. This technique is invaluable for studying the weak interactions, such as hydrogen bonds and van der Waals forces, that govern molecular conformation and crystal packing. researchgate.net NCI analysis is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). researchgate.net The results are often visualized as 3D isosurfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes). researchgate.net For the related isomer 4-(4-nitrophenoxy)benzaldehyde, the supramolecular framework was characterized using the theoretical 'Noncovalent Interaction' (NCI) plot index, which helps in understanding the C–H···O, π···π, and other weak interactions that stabilize the crystal structure. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach is particularly useful for exploring the conformational landscape of flexible molecules, revealing the different spatial arrangements they can adopt and the energetic favorability of each conformation. mdpi.com

For a molecule like this compound, which has rotational freedom around the ether linkage and the bond connecting the aldehyde group to the phenyl ring, MD simulations can map out the free energy surface associated with these rotations. nih.gov By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations, as well as the transition states and energy barriers that separate them. nih.gov

Q & A

Q. Table 1: Typical Reaction Conditions

ComponentQuantitySolventTemperatureTime
4-Nitrophenol1.2 mmolDMF90°C18 hrs
2-Fluorobenzaldehyde1.0 mmol
K₂CO₃2.5 mmol

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aldehyde proton (~10.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and nitrophenoxy group (coupling patterns distinguish para-substitution) .
    • ¹³C NMR : Confirm carbonyl carbon (~190 ppm) and nitro group effects on aromatic carbons.
  • IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹) .
  • X-Ray Crystallography : Use SHELX suite (e.g., SHELXL for refinement) to resolve molecular geometry. For example, monitor dihedral angles between aromatic rings and nitro group orientation .

Advanced: How can researchers address discrepancies in NMR data for this compound?

Methodological Answer:
Discrepancies often arise from:

Tautomerism : The aldehyde group may exhibit keto-enol tautomerism in protic solvents. Use deuterated DMSO or CDCl₃ to stabilize the aldehyde form .

Dynamic Effects : Rotational barriers in the nitrophenoxy group can split peaks. Acquire variable-temperature NMR (e.g., 25°C to −40°C) to observe coalescence .

Impurity Identification : Compare with HPLC-MS data to rule out side products (e.g., oxidized byproducts from residual DMF).

Advanced: What computational strategies model the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack (e.g., aldehyde carbon vs. nitro-adjacent positions) .
  • Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate reaction kinetics in DMF or THF.
  • Transition State Analysis : Identify energy barriers for key steps, such as nitro group participation in stabilizing intermediates.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Based on structurally similar nitrophenoxy compounds :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation.

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental release.

Q. Table 2: Hazard Mitigation

HazardPrecautionFirst Aid
Skin ContactWash with soap/water; remove clothingSeek medical help if irritation
InhalationMove to fresh air; monitor for dizzinessAdminister oxygen if severe

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, common in nitro-aromatic crystals .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···O) to explain packing motifs. For example, nitro groups may form weak hydrogen bonds with aldehyde protons, stabilizing specific conformers .
  • Comparative Analysis : Overlay experimental structures with DFT-optimized geometries to validate torsional angles (e.g., nitrophenoxy ring vs. benzaldehyde plane).

Advanced: What strategies optimize the regioselectivity of this compound in multicomponent reactions?

Methodological Answer:

  • Lewis Acid Catalysis : Employ Sc(OTf)₃ or Yb(OTf)₃ to polarize the aldehyde group, enhancing reactivity toward Knoevenagel condensations .
  • Solvent Screening : Test low-polarity solvents (e.g., toluene) to favor aldehyde participation over nitro-group side reactions.
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to isolate intermediates (e.g., enolates) under cryogenic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Nitrophenoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Nitrophenoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.